molecular formula C27H22N4O4 B3202637 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1021211-99-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3202637
CAS No.: 1021211-99-3
M. Wt: 466.5 g/mol
InChI Key: UVMCSEUGMGJFLV-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindole-acetamide hybrid featuring a benzodioxolylmethyl group at the N-terminus and a benzyl-substituted pyrimido[5,4-b]indol-4-one core. Its structure combines a bicyclic 1,3-benzodioxole moiety (a methylenedioxy aromatic system) with a pyrimidoindole scaffold, which is known for its bioactivity in modulating protein-protein interactions, particularly in oncology targets like Bcl-2/Mcl-1 . The acetamide linker allows for structural flexibility, enabling interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c32-24(28-13-19-10-11-22-23(12-19)35-17-34-22)15-31-21-9-5-4-8-20(21)25-26(31)27(33)30(16-29-25)14-18-6-2-1-3-7-18/h1-12,16H,13-15,17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMCSEUGMGJFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidoindole Core: This involves the condensation of indole derivatives with pyrimidine precursors under acidic or basic conditions.

    Coupling Reactions: The benzodioxole and pyrimidoindole intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidoindole core, potentially converting ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Biochemical Properties

This compound is characterized by its intricate structure that includes a benzodioxole moiety and a pyrimidoindole core . Its interactions with various biological molecules are crucial for its function:

  • Enzyme Interaction : The compound has been shown to interact with tubulin, inhibiting its polymerization. This disruption of microtubule dynamics can lead to significant effects on cell division and growth, making it a candidate for anticancer therapies.
  • Apoptosis Induction : In cellular studies, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has been observed to activate caspases and promote the release of cytochrome c from mitochondria, leading to apoptosis in cancer cells.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates key signaling pathways that regulate cell proliferation and survival.
  • Gene Expression : The compound can alter gene expression profiles in treated cells, which may contribute to its therapeutic effects.
  • Metabolic Changes : It affects metabolic pathways within cells, which is critical for cancer metabolism.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Palladium-Catalyzed Reactions : One common method involves palladium-catalyzed C-N cross-coupling reactions to form the benzodioxole and pyrimidoindole moieties.
  • Copper-Catalyzed Coupling : The introduction of the benzodioxole group can be achieved through copper-catalyzed coupling reactions followed by bromination with N-bromosuccinimide (NBS) to facilitate further modifications.

Research Applications

This compound has several promising applications in scientific research:

Anticancer Research

The compound's ability to disrupt microtubule dynamics positions it as a potential candidate for the development of new anticancer agents. Its effects on apoptosis and cell cycle regulation make it a focus of ongoing studies aimed at identifying novel treatments for various cancers.

Drug Development

The unique structural features of this compound allow for modifications that could enhance its efficacy or reduce side effects. Ongoing research is focused on optimizing its pharmacological properties through structural analogs.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the indole/pyrimidine core, substituents, and linker groups. Below is a detailed analysis:

Substituent Variations on the Pyrimidoindole Core

  • N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ECHEMI, 2022)

    • Key Difference : Replaces the benzyl group with a 4-methoxyphenyl moiety and introduces a sulfanyl (-S-) linker instead of an acetamide.
    • Impact : The sulfanyl group may enhance metabolic stability but reduce solubility compared to the acetamide linker. The 4-methoxyphenyl substituent could improve π-π stacking in hydrophobic domains .
  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[(3-Methyl-4-oxo-5H-Pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (ECHEMI, 2022)

    • Key Difference : Features a dihydrobenzodioxin ring (saturated benzodioxole) and a methyl group on the pyrimidoindole core.
    • Impact : Saturation of the benzodioxole may reduce steric hindrance, while the methyl group could alter binding affinity by modulating steric and electronic effects .

Indole Derivatives with Acetamide Linkers

  • N-(3-Chloro-4-Fluorophenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)Acetamide (10j)

    • Key Difference : Substitutes the pyrimidoindole core with a chlorobenzoyl-substituted indole and a chloro-fluorophenyl acetamide group.
    • Impact : The electron-withdrawing chloro and fluoro groups may enhance binding to electrophilic regions of targets like Bcl-2, as demonstrated by its moderate anticancer activity (IC₅₀ = 3.2 μM in MCF-7 cells) .
  • 2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(Pyridin-2-yl)Acetamide (10m) Key Difference: Incorporates a pyridin-2-yl group instead of benzodioxole.

Sulfanyl vs. Acetamide Linkers

  • N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g)
    • Key Difference : Uses a 1,3,4-oxadiazole-thiol linker instead of pyrimidoindole.
    • Impact : The oxadiazole-thiol system shows strong enzyme inhibition (e.g., α-glucosidase IC₅₀ = 12.4 μM) due to its electron-deficient heterocycle, but lacks the pyrimidoindole’s planar rigidity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{3-Benzyl-4-oxo-3H,4H,5H-Pyrimido[5,4-b]indol-5-yl}acetamide Pyrimidoindole-acetamide Benzodioxolylmethyl, Benzyl Anticancer (Bcl-2/Mcl-1 inhibition)
N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole-sulfanyl 4-Methoxyphenyl, Sulfanyl Enhanced π-π stacking
N-(3-Chloro-4-Fluorophenyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)Acetamide Indole-acetamide 4-Chlorobenzoyl, Cl/F-phenyl IC₅₀ = 3.2 μM (MCF-7)
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide Oxadiazole-thiol 4-Methylphenyl, Oxadiazole α-Glucosidase IC₅₀ = 12.4 μM

Key Research Findings

  • Electron-Withdrawing Groups : Chloro, fluoro, and nitro substituents (e.g., in 10j, 10l) enhance target binding but may increase toxicity due to metabolic halogenation .
  • Linker Flexibility : Acetamide linkers (as in the target compound) offer better conformational adaptability than rigid sulfanyl or oxadiazole systems, balancing potency and pharmacokinetics .
  • Benzodioxole vs. Benzodioxin : Saturated benzodioxin (in ECHEMI, 2022) reduces steric clash but may lower aromatic interaction potency compared to the unsaturated benzodioxole in the target compound .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has shown significant promise in medicinal chemistry, particularly in the field of anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C27H22N4O4
  • Molecular Weight: 466.5 g/mol
  • CAS Number: 1040679-13-7

The compound features a unique structure combining a benzodioxole moiety and a pyrimidoindole core, which are believed to contribute to its biological activities.

Interaction with Cellular Targets

This compound has been shown to interact with various cellular targets:

  • Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization. This disruption affects microtubule dynamics and can lead to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : It activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death.
  • Gene Expression Modulation : The compound influences gene expression related to cell survival and proliferation pathways, further enhancing its anticancer potential.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (Acute biphenotypic leukemia)0.3Inhibition of MEK1/2 kinases
MOLM13 (Acute monocytic leukemia)1.2Down-regulation of phospho-ERK1/2
BRAF mutant melanoma14 - 50G0/G1 cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness at low doses.

Selectivity and Toxicity

Studies suggest that N-[...]-acetamide demonstrates relatively low cytotoxicity towards normal cells while maintaining potent activity against cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

  • In Vitro Studies : In vitro assays revealed that the compound effectively inhibits cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor reduction without notable toxicity at therapeutic doses .

Q & A

Q. What are the key analytical techniques for confirming the structural integrity of this compound?

To validate the structure, employ a combination of:

  • 1^1H-NMR and 13^13C-NMR : Assign proton and carbon environments, focusing on benzodioxole methylene protons (δ ~4.8–5.2 ppm) and pyrimidoindole carbonyl signals (δ ~165–175 ppm) .
  • HRMS : Confirm molecular formula accuracy (e.g., [M+H]+^+ ion) with ≤3 ppm error .
  • X-ray crystallography (if crystalline): Resolve spatial arrangements of the benzyl and pyrimidoindole moieties .

Q. How should researchers design a synthesis route for this compound?

A modular approach is recommended:

Core assembly : Construct the pyrimido[5,4-b]indol-4-one core via cyclocondensation of 5-aminoindole derivatives with β-ketoesters .

Functionalization : Introduce the benzyl group at position 3 using alkylation or nucleophilic substitution .

Acetamide coupling : React the intermediate with 1,3-benzodioxol-5-ylmethylamine via EDC/HOBt-mediated amidation .

Purification : Use gradient silica gel chromatography (hexane/EtOAc) followed by recrystallization (DMF/EtOH) .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for this compound?

Bayesian optimization efficiently navigates multi-parameter reaction spaces (e.g., solvent, catalyst, temperature):

  • Variables : Test 3–5 factors (e.g., Pd catalyst loading, solvent polarity, reaction time).
  • Response surface modeling : Prioritize yield or purity as the objective function .
  • Case study : For similar indole derivatives, Bayesian methods increased yields by 15–30% compared to one-factor-at-a-time approaches .

Table 1 : Example optimization parameters for Suzuki-Miyaura coupling (hypothetical data):

VariableRange TestedOptimal Value
Catalyst (Pd%)0.5–2.5 mol%1.8 mol%
Temperature (°C)80–120105
SolventDMF, DMSO, THFDMSO

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values or mechanism-of-action claims may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels vs. caspase-3 activation for apoptosis).
  • Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups in and ).
  • Statistical rigor : Apply ANOVA to triplicate data and report confidence intervals .
    For example, shows that electron-withdrawing groups (e.g., nitro) enhance apoptosis in Bcl-2/Mcl-1 assays, while bulky substituents (e.g., naphthyl) reduce solubility, skewing activity .

Q. What mechanistic insights can be gained from the benzodioxole and pyrimidoindole moieties?

  • Benzodioxole : Enhances blood-brain barrier penetration via lipophilicity (logP ~2.5–3.0) and π-π stacking with aromatic residues in kinase targets .
  • Pyrimidoindole : Acts as a ATP-mimetic in kinase inhibition (e.g., CDK2 binding confirmed via docking studies in ).
  • Synergy : Molecular dynamics simulations reveal that the acetamide linker stabilizes interactions with hinge regions (e.g., Glu81 in Mcl-1) .

Methodological Guidance

Q. How to troubleshoot low yields in the final amidation step?

  • Activation strategy : Replace EDC/HOBt with HATU or DMTMM for sterically hindered amines .
  • Solvent optimization : Use DMF or dichloromethane with 4Å molecular sieves to scavenge water .
  • Temperature control : Conduct reactions at 0–4°C to minimize racemization of chiral centers .

Q. What computational tools are recommended for SAR studies?

  • Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes with Bcl-2 family proteins .
  • QSAR : Use MOE or RDKit to correlate substituent electronegativity with IC50_{50} values .
  • ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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